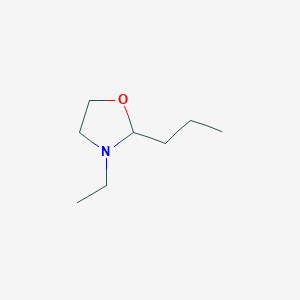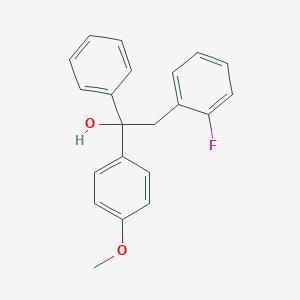
5-Phenylpentanoyl 5-phenylpentaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylvaleryl peroxide is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) bonded to a 5-phenylvaleryl moiety. Organic peroxides are known for their ability to decompose and generate free radicals, making them valuable in various chemical processes, including polymerization and oxidation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylvaleryl peroxide typically involves the reaction of 5-phenylvaleric acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include:
Solvent: An organic solvent such as dichloromethane or chloroform.
Catalyst: Acidic catalysts like sulfuric acid or boron trifluoride.
Temperature: The reaction is usually carried out at low temperatures to prevent decomposition of the peroxide.
Industrial Production Methods
Industrial production of 5-phenylvaleryl peroxide follows similar synthetic routes but on a larger scale. The process involves:
Reactor Design: Use of continuous flow reactors to ensure controlled reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity 5-phenylvaleryl peroxide.
Análisis De Reacciones Químicas
Types of Reactions
5-phenylvaleryl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting substrates into their oxidized forms.
Decomposition: The peroxide bond (-O-O-) can break, generating free radicals.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and peracids. Conditions often involve acidic or basic environments.
Decomposition Reactions: These reactions can be catalyzed by heat or light, leading to the formation of free radicals.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the starting material.
Decomposition: Free radicals and smaller organic molecules are typically formed.
Substitution: The products depend on the substituent introduced during the reaction.
Aplicaciones Científicas De Investigación
5-phenylvaleryl peroxide has several applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers.
Biology: Its ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent due to its oxidative properties.
Industry: Utilized in the production of polymers and as a bleaching agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-phenylvaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond (-O-O-). These free radicals can then:
Initiate Polymerization: By reacting with monomers to form polymer chains.
Oxidize Substrates: By abstracting hydrogen atoms or adding to double bonds.
Induce Cellular Damage: In biological systems, free radicals can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization.
Lauroyl Peroxide: Used as a polymerization initiator and in bleaching applications.
Di-tert-butyl Peroxide: Commonly used as a radical initiator in various chemical reactions.
Uniqueness of 5-Phenylvaleryl Peroxide
5-phenylvaleryl peroxide is unique due to its specific structure, which combines the properties of a phenyl group with a valeryl chain. This structure imparts distinct reactivity and stability compared to other peroxides, making it valuable in specialized applications such as targeted oxidation reactions and specific polymerization processes.
Propiedades
Número CAS |
858-11-7 |
|---|---|
Fórmula molecular |
C22H26O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
5-phenylpentanoyl 5-phenylpentaneperoxoate |
InChI |
InChI=1S/C22H26O4/c23-21(17-9-7-15-19-11-3-1-4-12-19)25-26-22(24)18-10-8-16-20-13-5-2-6-14-20/h1-6,11-14H,7-10,15-18H2 |
Clave InChI |
ROGNYQIKYLHDOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCC(=O)OOC(=O)CCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


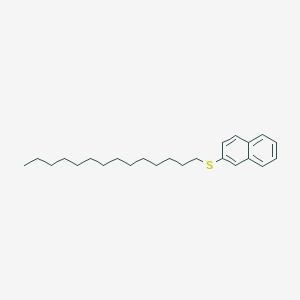

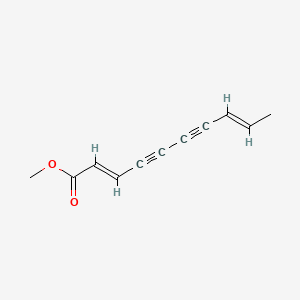
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)

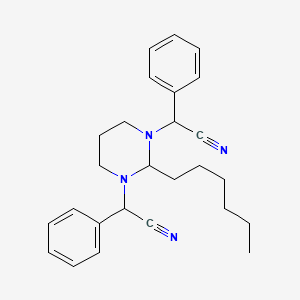
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)


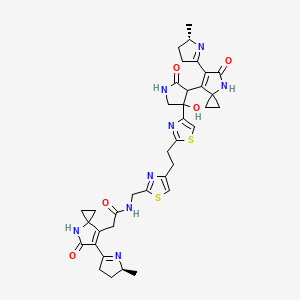
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
